An In-depth Technical Guide to 6-Chloro-2-(dimethylamino)nicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Chloro-2-(dimethylamino)nicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-chloro-2-(dimethylamino)nicotinaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a plausible synthetic route with a detailed experimental protocol, discuss its spectroscopic characterization, explore its reactivity, and highlight its utility in the synthesis of bioactive molecules, particularly kinase inhibitors.
Compound Profile: Understanding the Core Structure
6-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative featuring a chlorine atom at the 6-position, a dimethylamino group at the 2-position, and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.
| Property | Value | Source(s) |
| IUPAC Name | 6-Chloro-2-(dimethylamino)pyridine-3-carbaldehyde | [1] |
| CAS Number | 1233698-83-3 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Appearance | Expected to be a solid | General Knowledge |
| Purity | Typically ≥98% | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis and Purification: Accessing the Building Block
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of 6-Chloro-2-(dimethylamino)nicotinic acid
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To a stirred solution of 6-chloro-2-(dimethylamino)nicotinic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add borane-THF complex (BH₃·THF, 1.5 equivalents) at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to 0 °C and cautiously quench with methanol, followed by the addition of 1 M HCl.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (6-chloro-2-(dimethylamino)pyridin-3-yl)methanol.
Step 2: Oxidation to 6-Chloro-2-(dimethylamino)nicotinaldehyde
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To a stirred solution of the crude (6-chloro-2-(dimethylamino)pyridin-3-yl)methanol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) or activated manganese dioxide (MnO₂) (1.5-2 equivalents) in portions at room temperature.[3]
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Stir the reaction mixture vigorously for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
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Concentrate the filtrate under reduced pressure.
Purification:
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-chloro-2-(dimethylamino)nicotinaldehyde.[5]
Spectroscopic and Analytical Characterization
While experimental spectra for 6-chloro-2-(dimethylamino)nicotinaldehyde are not publicly available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the aldehyde proton (~9.5-10.5 ppm).- Two doublets for the aromatic protons on the pyridine ring (~7.0-8.5 ppm).- A singlet for the dimethylamino protons (~3.0-3.5 ppm). |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (~185-195 ppm).- Signals for the aromatic carbons in the pyridine ring (~110-160 ppm).- A signal for the dimethylamino carbons (~40-45 ppm). |
| IR (Infrared) Spectroscopy | - A strong C=O stretching band for the aldehyde (~1690-1715 cm⁻¹).- C-H stretching bands for the aromatic and alkyl groups.- C-N and C-Cl stretching bands. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight (184.62 g/mol ), with an isotopic pattern [M+2]⁺ characteristic of a chlorine-containing compound. |
Chemical Reactivity and Synthetic Utility: A Versatile Scaffold
The chemical reactivity of 6-chloro-2-(dimethylamino)nicotinaldehyde is dominated by the aldehyde and the chloro-substituents, making it a valuable precursor for a variety of heterocyclic systems.
Key Reaction Pathways
Caption: Key reaction pathways of 6-Chloro-2-(dimethylamino)nicotinaldehyde.
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Reactions involving the aldehyde group: The formyl group readily undergoes condensation reactions with various nucleophiles. A particularly important reaction is the condensation with hydrazine or substituted hydrazines to form the corresponding hydrazones.[6][7] This is often the first step in the construction of fused heterocyclic systems.
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Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents, such as amines and thiols, providing a route to a diverse range of derivatives.
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Cyclocondensation Reactions: The bifunctional nature of 6-chloro-2-(dimethylamino)nicotinaldehyde allows for its use in cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with hydrazine followed by cyclization with an active methylene compound can lead to the formation of pyrazolopyrimidine cores.[8]
Application in Medicinal Chemistry & Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to target the ATP-binding site of protein kinases.[9][10] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a major focus of drug discovery efforts.
6-Chloro-2-(dimethylamino)nicotinaldehyde serves as a key starting material for the synthesis of pyrazolopyrimidine-based kinase inhibitors. The general synthetic strategy involves:
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Condensation of 6-chloro-2-(dimethylamino)nicotinaldehyde with a hydrazine to form a hydrazone intermediate.
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Cyclocondensation of the hydrazone with a suitable three-carbon building block (e.g., a β-ketoester or malononitrile derivative) to construct the pyrazolopyrimidine core.
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Further functionalization of the pyrazolopyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Illustrative Synthetic Scheme for a Pyrazolopyrimidine Kinase Inhibitor Core
Caption: General synthesis of a pyrazolopyrimidine core from 6-Chloro-2-(dimethylamino)nicotinaldehyde.
This versatile synthetic approach allows for the introduction of various substituents at multiple positions of the pyrazolopyrimidine scaffold, enabling the fine-tuning of its biological activity against specific kinase targets.
Safety, Handling, and Storage
As a laboratory chemical, 6-chloro-2-(dimethylamino)nicotinaldehyde should be handled with appropriate safety precautions.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
References
- Google Patents. CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
-
Patsnap. Preparation method of 2-chloro nicotinaldehyde. [Link]
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PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]
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Queen's University Belfast. Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]
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MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
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ResearchGate. 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
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PubMed. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. [Link]
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ResearchGate. Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. [Link]
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Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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Journal of Chemical and Pharmaceutical Sciences. Synthesis, Characterisation of Some Novel Purine Derivatives. [Link]
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- 3. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 4. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
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